

An In-depth Technical Guide to Brilliant Orange

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brilliant Orange*
Cat. No.: *B13756036*

[Get Quote](#)

For the Attention Of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, and relevant data for compounds commonly identified as "Brilliant Orange." The term "Brilliant Orange" can refer to distinct chemical entities, primarily the azo dye Brilliant Orange H (Acid Orange 17) and the perinone pigment Brilliant Orange GR (Pigment Orange 43). This document will address both compounds to ensure clarity and comprehensive coverage for the scientific community.

Compound Identification and Physicochemical Properties

The name "Brilliant Orange" is most frequently associated with two separate compounds, each with distinct chemical structures and properties. The key identifying information for each is summarized below.

Brilliant Orange H (Acid Orange 17)

Brilliant Orange H is a synthetic monoazo dye. Its water solubility is enhanced by the presence of a sulfonic acid group, making it suitable for aqueous applications.

Brilliant Orange GR (Pigment Orange 43)

Brilliant Orange GR, also known as Vat Orange 7, is a perinone-based pigment. Unlike azo dyes, its structure is based on a condensed polycyclic aromatic system. It is known for its high lightfastness and thermal stability, making it suitable for use in plastics and durable coatings.^[1]

Summary of Quantitative Data

The following table summarizes the core quantitative data for both Brilliant Orange H and Brilliant Orange GR.

Property	Brilliant Orange H	Brilliant Orange GR / Pigment Orange 43
Synonyms	Acid Orange 17	C.I. 71105, C.I. Pigment Orange 43, Vat Orange 7
CAS Number	52749-23-2[2]	4424-06-0[3]
Molecular Formula	<chem>C18H15N2NaO4S</chem> [2]	<chem>C26H12N4O2</chem> [3]
Molecular Weight	378.4 g/mol [2]	412.4 g/mol [3]

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of both Brilliant Orange H and Brilliant Orange GR are outlined below. These protocols are based on established chemical principles for their respective compound classes.

Synthesis of Brilliant Orange H (Azo Dye)

The synthesis of Brilliant Orange H is achieved through a classic two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction with a coupling agent. [2] The following protocol is adapted from general methods for azo dye synthesis.

Materials:

- 2,4-Dimethylbenzenamine
- Sodium Nitrite (NaNO2)
- Concentrated Hydrochloric Acid (HCl)
- 6-Hydroxynaphthalene-2-sulfonic acid

- Sodium Hydroxide (NaOH)
- Ice
- Distilled Water

Procedure:

- **Diazotization:**
 - Dissolve a molar equivalent of 2,4-dimethylbenzenamine in a solution of concentrated hydrochloric acid and water.
 - Cool the solution to 0-5°C in an ice bath. This low temperature is critical to prevent the decomposition of the diazonium salt.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the amine solution while maintaining the low temperature and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution.
- **Azo Coupling:**
 - In a separate vessel, dissolve a molar equivalent of 6-hydroxynaphthalene-2-sulfonic acid in an aqueous sodium hydroxide solution.
 - Cool this solution in an ice bath.
 - Slowly add the cold diazonium salt solution from the first step to the alkaline solution of the coupling agent with vigorous stirring.
 - Maintain the temperature below 5°C throughout the addition. A colored precipitate of Brilliant Orange H will form.
- **Isolation and Purification:**
 - After the reaction is complete, the solid product can be collected by vacuum filtration.
 - Wash the product with cold water to remove any unreacted starting materials and salts.

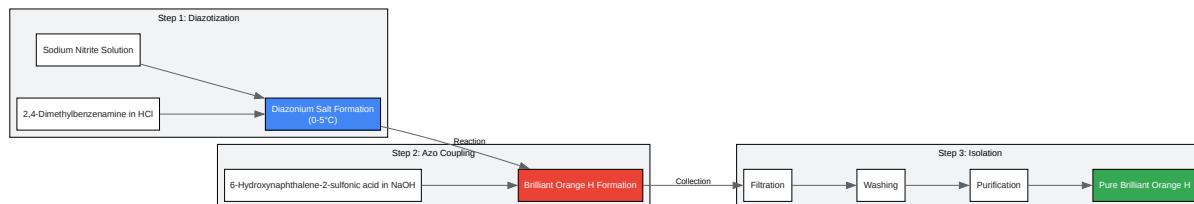
- The product can be further purified by recrystallization from an appropriate solvent.

Synthesis of Brilliant Orange GR (Pigment Orange 43)

The synthesis of Pigment Orange 43 involves the condensation of 1,4,5,8-naphthalenetetracarboxylic acid with o-phenylenediamine.^[4] A patented method also describes its preparation from a wet filter cake of "vat brilliant orange GR".^[5]

Materials:

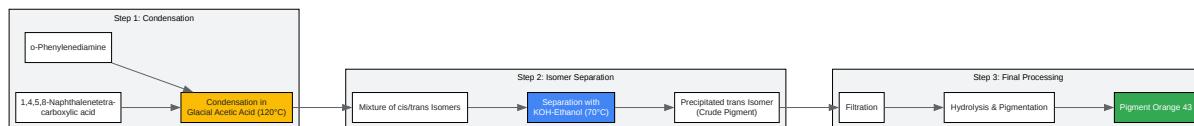
- 1,4,5,8-Naphthalenetetracarboxylic acid
- o-Phenylenediamine
- Glacial Acetic Acid


Procedure:

- Condensation Reaction:
 - A mixture of 1,4,5,8-naphthalenetetracarboxylic acid and o-phenylenediamine is heated in a glacial acetic acid medium at approximately 120°C.^[4]
 - This reaction produces a mixture of cis and trans isomers.
- Isomer Separation and Pigment Preparation:
 - The isomers are separated based on their differential solubility in a potassium hydroxide-ethanol solution.
 - The mixture is heated to 70°C for one hour, causing the trans isomer (Pigment Orange 43) to precipitate.^[4]
 - The precipitated crude pigment is collected by filtration and then undergoes hydrolysis and further pigmentation treatment to yield the final product.^[4]

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes described in this guide.


Synthesis Workflow for Brilliant Orange H

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for the azo dye Brilliant Orange H.

Synthesis Workflow for Pigment Orange 43

[Click to download full resolution via product page](#)

Caption: Synthesis and processing workflow for Pigment Orange 43.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. News - PIGMENT ORANGE 43 - Introduction and Application [precisechem.com]
- 2. Brilliant Orange H | 52749-23-2 | Benchchem [benchchem.com]
- 3. C.I. Pigment Orange 43 | C26H12N4O2 | CID 78141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. zeyachem.net [zeyachem.net]
- 5. CN103740134A - Preparation method of pigment orange - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Brilliant Orange]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13756036#brilliant-orange-molecular-weight-and-formula\]](https://www.benchchem.com/product/b13756036#brilliant-orange-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com